molecular formula C14H14N2O2 B040881 3-amino-N-(4-methoxyphenyl)benzamide CAS No. 115175-19-4

3-amino-N-(4-methoxyphenyl)benzamide

Cat. No. B040881
CAS RN: 115175-19-4
M. Wt: 242.27 g/mol
InChI Key: LWJRUDWWISWNHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-N-(4-methoxyphenyl)benzamide derivatives often involves multi-step chemical processes, including nitration, acylation, ammoniation, reduction, and secondary ammoniation. For instance, derivatives like 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides are synthesized through a sequence of nitration, acylation, ammoniation, reduction, and secondary ammoniation, highlighting the compound's complex synthesis pathway (Liu, Chen, Qiu, & Zhang, 2019).

Molecular Structure Analysis

The molecular structure of 3-amino-N-(4-methoxyphenyl)benzamide derivatives has been elucidated using various spectroscopic techniques, including X-ray diffraction. For example, a study on a novel derivative analyzed its structure both experimentally and theoretically, revealing it crystallizes in a triclinic system and detailing its molecular geometry using density functional theory (DFT) (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 3-amino-N-(4-methoxyphenyl)benzamide derivatives often lead to complex behaviors. For example, electrochemical oxidation studies on amino-substituted benzamide derivatives demonstrate their capacity as antioxidants, indicating significant redox behavior and the potential for creating persistent free radicals (Jovanović et al., 2020).

Physical Properties Analysis

The physical properties of 3-amino-N-(4-methoxyphenyl)benzamide derivatives, such as solubility, melting point, and crystalline form, can significantly affect their application and effectiveness. Studies have detailed the preparation and characterization of different polymorphs of these compounds, revealing their thermal behavior and stability (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the potential applications of 3-amino-N-(4-methoxyphenyl)benzamide derivatives. For instance, their interaction with DNA methyltransferase 1 and their cytotoxic activities against cancer cell lines have been explored, showcasing their therapeutic potential (El Gaafary et al., 2021).

Scientific Research Applications

  • Inhibition of Poly(ADP-ribose) Synthetase : It acts as a competitive inhibitor of the nuclear enzyme poly(ADP-ribose) synthetase, a role crucial in cell functions like DNA repair and programmed cell death (Purnell & Whish, 1980).

  • Antimicrobial and Antioxidant Activities : Exhibiting antimicrobial and antioxidant properties, it contributes to the field of microbiology and pharmacology (Yang et al., 2015).

  • Antioxidant Agent : Amino-substituted benzamide derivatives, including 3-amino-N-(4-methoxyphenyl)benzamide, act as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).

  • Corrosion Inhibition : It is used as a corrosion inhibitor for mild steel in acidic conditions, relevant in materials science and engineering (Mishra et al., 2018).

  • Study of Intramolecular Hydrogen Bonding : The compound is studied for its intramolecular hydrogen bonding, which aids in understanding aromaticity in molecular chemistry (Subhapriya et al., 2017).

  • Anticonvulsant Activity : Derivatives of this compound have shown superior anticonvulsant activity, contributing to neurological and pharmaceutical research (Lambert et al., 1995).

  • Radiopharmaceutical Applications : Radioiodinated 4-Amino-N-(4-methoxyphenyl)benzamide exhibits high affinity for serotonin-5HT2-receptors, useful in neuroimaging and radiopharmaceutical research (Mertens et al., 1994).

  • Selective Serotonin 4 Receptor Agonism : It acts as a selective 5-HT4 receptor agonist, potentially serving as a novel prokinetic agent in gastrointestinal treatments (Sonda et al., 2004).

Safety and Hazards

The safety information for 3-amino-N-(4-methoxyphenyl)benzamide can be found in its Material Safety Data Sheet (MSDS) . For detailed safety and hazard information, it is recommended to refer to the MSDS .

properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJRUDWWISWNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356430
Record name 3-amino-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-methoxyphenyl)benzamide

CAS RN

115175-19-4
Record name 3-amino-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of 3-amino-N-(4-methoxyphenyl)benzamide into the 1,3-benzoselenazole structure influence its glutathione peroxidase-like antioxidant activity?

A1: While the provided research doesn't directly investigate the antioxidant activity of 3-amino-N-(4-methoxyphenyl)benzamide itself, it highlights the importance of substituents on the benzoselenazole ring for antioxidant activity. The study demonstrates that 1,3-benzoselenazoles synthesized from 3-amino-N-(4-methoxyphenyl)benzamide exhibit glutathione peroxidase (GPx)-like antioxidant activity. Although the 4-methoxyphenyl substituent derived from 3-amino-N-(4-methoxyphenyl)benzamide isn't specifically discussed, the research emphasizes the impact of electron-donating groups on enhancing antioxidant activity. Further investigation is needed to directly correlate the presence of the 4-methoxyphenyl group with the observed antioxidant properties.

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